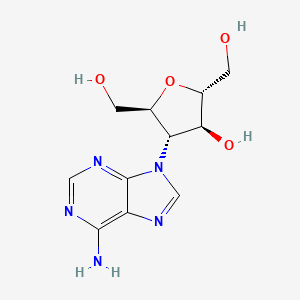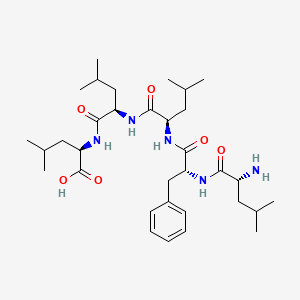![molecular formula C18H15N3 B12570654 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 429688-27-7](/img/structure/B12570654.png)
1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused pyrazole and quinoline rings, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate precursors. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . Another approach is the multicomponent synthesis, which allows for the assembly of the pyrazoloquinoline system through the reaction of multiple starting materials in a single step .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. These methods are scaled up to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazoloquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazoloquinolines, dihydro derivatives, and quinoline derivatives. These products can exhibit diverse chemical and biological properties, making them valuable for further research and applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its fluorescent properties enable it to be used as a probe for studying cellular processes and molecular interactions .
Comparación Con Compuestos Similares
1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazolo[3,4-B]quinoline: This compound is also a pyrazoloquinoline derivative but with different substituents.
1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]pyridin-6(7H)-one: This compound has a similar core structure but differs in the presence of a pyridinone ring.
Quinolinyl-pyrazoles: These compounds share the quinoline and pyrazole rings but have different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
429688-27-7 |
|---|---|
Fórmula molecular |
C18H15N3 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
1,3-dimethyl-4-phenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C18H15N3/c1-12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)19-18(16)21(2)20-12/h3-11H,1-2H3 |
Clave InChI |
TYLJYORAQYWLMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


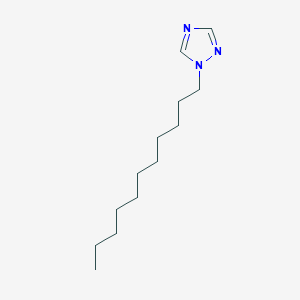
![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)

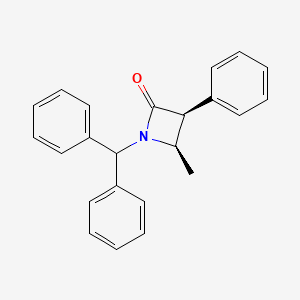
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
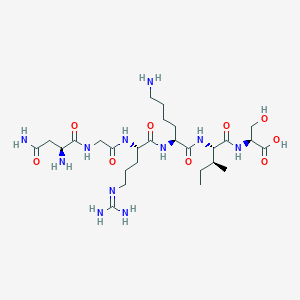
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)


